Ceramida Nervónica

Descripción general

Descripción

Las ceramidas son componentes esenciales de las membranas celulares y desempeñan funciones cruciales en diversos procesos biológicos, incluyendo la señalización celular, la apoptosis y la diferenciación . La ceramida C24:1 se caracteriza por una cadena de acilo muy larga con 24 átomos de carbono y un doble enlace, lo que la convierte en una de las ceramidas más abundantes en el cuerpo humano .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La ceramida C24:1 ejerce sus efectos a través de varios objetivos y vías moleculares:

Señalización Celular: Las ceramidas actúan como segundos mensajeros en diversas vías de señalización, incluyendo las involucradas en la apoptosis y la diferenciación celular.

Apoptosis: Las ceramidas promueven la apoptosis al activar las caspasas y otras proteínas proapoptóticas.

Función Mitocondrial: Las ceramidas inhiben la cadena respiratoria mitocondrial, lo que lleva a la liberación de citocromo c y la activación de la vía apoptótica.

Análisis Bioquímico

Biochemical Properties

Nervonic Ceramide interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of Nervonic Ceramide starts from oleic acid through fatty acid elongation, where malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic Ceramide .

Cellular Effects

Nervonic Ceramide has broad effects on different types of brain cells, including endothelial cells, microglia, and neurons . It is believed to function by stimulating lipid production in the skin, thereby reinforcing the skin’s barrier function .

Molecular Mechanism

It is known that Nervonic Ceramide can modify intracellular signaling pathways to slow anabolism, ensuring that catabolism ensues .

Temporal Effects in Laboratory Settings

It is known that ceramide levels can be fine-tuned and alteration of the sphingolipid–ceramide profile contributes to the development of age-related, neurological and neuroinflammatory diseases .

Metabolic Pathways

Nervonic Ceramide is involved in several metabolic pathways. The biosynthesis of Nervonic Ceramide is considered starting from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) .

Subcellular Localization

It is known that ceramide resides in several membranes, is synthesized in the endoplasmic reticulum, mitochondrial, and nuclear membranes, and can be further processed into glycosphingolipids or sphingomyelin .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

. Esta reacción enzimática produce ceramida, que luego puede ser aislada y purificada. La ruta sintética se puede resumir de la siguiente manera:

Hidrólisis de Esfingomielina: La esfingomielina se hidroliza mediante esfingomielinasa para producir ceramida.

Aislamiento y Purificación: La ceramida resultante se aísla y purifica utilizando técnicas cromatográficas.

Métodos de Producción Industrial

La producción industrial de ceramida C24:1 implica la hidrólisis enzimática a gran escala de esfingomielina, seguida de purificación mediante cromatografía líquida de alta eficacia (HPLC). El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La ceramida C24:1 sufre diversas reacciones químicas, incluyendo:

Oxidación: Las ceramidas pueden oxidarse para formar ceramida-1-fosfato.

Reducción: La reducción de las ceramidas puede conducir a la formación de dihidroceramidas.

Sustitución: Las ceramidas pueden sufrir reacciones de sustitución para formar glicoesfingolípidos y esfingomielinas.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno (H₂O₂) se utiliza comúnmente como agente oxidante.

Reducción: El borohidruro de sodio (NaBH₄) se utiliza como agente reductor.

Sustitución: Las glicosiltransferasas se utilizan para catalizar la formación de glicoesfingolípidos.

Productos Principales

Ceramida-1-Fosfato: Formada mediante oxidación.

Dihidroceramidas: Formada mediante reducción.

Glicoesfingolípidos y Esfingomielinas: Formada mediante sustitución.

Comparación Con Compuestos Similares

La ceramida C24:1 se puede comparar con otras ceramidas en función de la longitud de su cadena de acilo y el grado de insaturación:

Ceramida C160: Tiene una cadena de acilo más corta y se asocia con disfunción metabólica y deterioro de la función cardíaca.

Ceramida C180: Similar a la ceramida C16:0, está relacionada con enfermedades metabólicas.

Ceramida C240: Carece del doble enlace presente en la ceramida C24:1 y es esencial para mantener una barrera cutánea funcional.

La ceramida C24:1 es única debido a su cadena de acilo muy larga y la presencia de un doble enlace, que confieren actividades y propiedades biológicas específicas .

Propiedades

IUPAC Name |

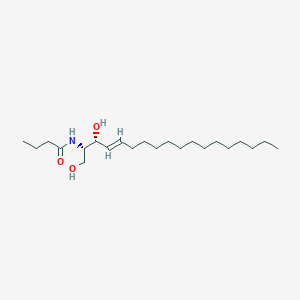

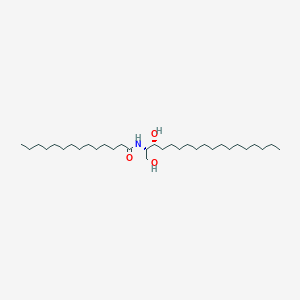

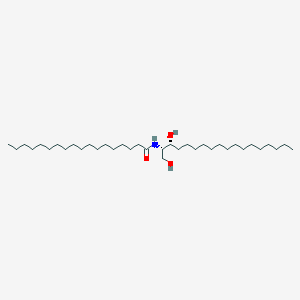

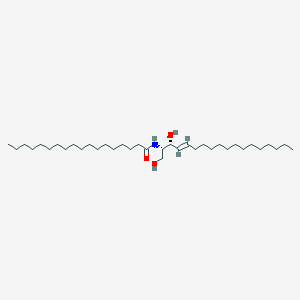

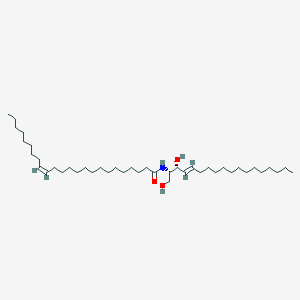

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSBNBBOSZJDKB-KPEYJIHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415272 | |

| Record name | C24:1 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54164-50-0 | |

| Record name | C24:1 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

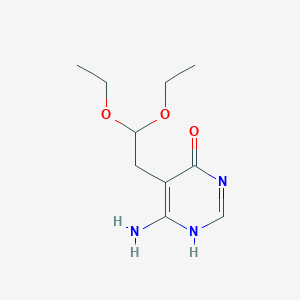

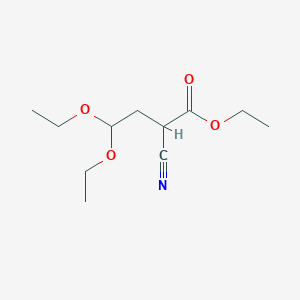

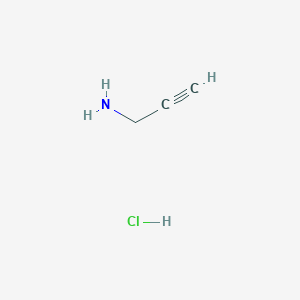

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of C24:1 ceramide in cell signaling?

A1: C24:1 ceramide, like other ceramides, acts as a bioactive lipid involved in various cellular processes. It can influence cell growth, differentiation, apoptosis, and inflammation. [, , , , , ] Its specific mechanisms of action often involve modulating signaling pathways and altering membrane properties.

Q2: What is the connection between C24:1 ceramide and acute rejection in transplantation?

A3: Studies have shown that reduced serum concentrations of C24:1 ceramide are associated with acute rejection in liver transplant patients and in mouse models of skin graft and hepatocyte transplantation. [] This reduction appears to be specifically linked to acute rejection. [] Further research suggests that increasing ceramide concentrations, particularly C24:1 ceramide, could potentially benefit transplant recipients experiencing acute rejection. []

Q3: Does C24:1 ceramide play a role in Alzheimer's disease?

A4: Research indicates that serum from Alzheimer's disease mouse models and patients contains a subpopulation of astrocyte-derived exosomes enriched with C24:1 ceramide. [] These exosomes, termed "astrosomes," are associated with amyloid-beta (Aβ) and contribute to its neurotoxicity. [] The ceramide enrichment within astrosomes is believed to play a role in their ability to induce mitochondrial dysfunction and neuronal cell death. []

Q4: How does C24:1 ceramide influence insulin sensitivity?

A5: In humans, higher serum levels of C24:1 ceramide are positively correlated with insulin resistance in individuals with type 2 diabetes. [] This suggests that C24:1 ceramide may contribute to the development of insulin resistance, a key feature of type 2 diabetes.

Q5: What is the relationship between C24:1 ceramide and cardiorespiratory fitness?

A6: Studies in older adults have found an inverse association between circulating C24:1 ceramide levels and cardiorespiratory fitness (VO2 peak). [] Higher C24:1 ceramide levels are associated with lower aerobic capacity, suggesting a potential link between C24:1 ceramide and age-related decline in cardiovascular fitness. []

Q6: What is the molecular formula and weight of C24:1 ceramide?

A6: The molecular formula of C24:1 ceramide is C42H83NO3, and its molecular weight is 653.1 g/mol.

Q7: What analytical techniques are used to study C24:1 ceramide?

A7: Several analytical methods are employed to characterize and quantify C24:1 ceramide, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with tandem mass spectrometry (MS/MS), allows for the separation and identification of individual ceramide species, including C24:1 ceramide. [, , , , , , ]

- Mass spectrometry (MS): MS techniques, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid chromatography-mass spectrometry (LC-MS), enable the identification and quantification of specific ceramide species based on their mass-to-charge ratios. [, , , , , , , ]

Q8: Are there specific challenges in analyzing C24:1 ceramide?

A8: Accurately analyzing C24:1 ceramide can be challenging due to its low abundance in biological samples and the structural similarity among different ceramide species. Sophisticated analytical techniques and careful sample preparation are crucial for reliable quantification and characterization.

Q9: Can C24:1 ceramide be used as a biomarker for disease?

A9: Emerging research suggests that C24:1 ceramide, along with other ceramide species, holds potential as a biomarker for various diseases. For example:

- Elevated levels of C24:1 ceramide have been associated with an increased risk of cardiovascular disease. [, , ]

- C24:1 ceramide could potentially serve as an early biomarker for gestational diabetes mellitus. []

- Dysregulated C24:1 ceramide levels are observed in multiple sclerosis patients, suggesting a potential role in disease pathogenesis or progression. [, ]

Q10: Are there any therapeutic strategies targeting C24:1 ceramide?

A10: While there are currently no therapies directly targeting C24:1 ceramide, several avenues are under investigation:

- Modulating ceramide synthesis: Inhibiting enzymes involved in ceramide synthesis, such as ceramide synthases, is a potential strategy for reducing ceramide levels. [, , ]

- Enhancing ceramide degradation: Increasing the activity of enzymes that break down ceramides, such as ceramidases, could offer a therapeutic approach. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.